molecular formula C12H16N2O2 B5372666 N-(3-methoxyphenyl)pyrrolidine-1-carboxamide

N-(3-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B5372666
M. Wt: 220.27 g/mol
InChI Key: GOZSMQGQDZSVEU-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C12H16N2O2. It is characterized by the presence of a pyrrolidine ring attached to a carboxamide group, which is further substituted with a 3-methoxyphenyl group.

Properties

IUPAC Name

N-(3-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-6-4-5-10(9-11)13-12(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZSMQGQDZSVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 3-methoxyaniline with pyrrolidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a ligand in receptor binding studies.

    Medicine: Preliminary studies suggest it may have pharmacological properties, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)pyrrolidine-1-carboxamide
  • N-(3-chlorophenyl)pyrrolidine-1-carboxamide
  • N-(3-bromophenyl)pyrrolidine-1-carboxamide

Uniqueness

N-(3-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain targets compared to its analogs .

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